4-(n-Methylcarbamimidamido)benzoic acid hydrochloride
Description
Properties
IUPAC Name |
4-[carbamimidoyl(methyl)amino]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.ClH/c1-12(9(10)11)7-4-2-6(3-5-7)8(13)14;/h2-5H,1H3,(H3,10,11)(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJWDUNYZQMGHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)O)C(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(n-Methylcarbamimidamido)benzoic acid hydrochloride typically involves the condensation of benzoic acid derivatives with amines. One common method involves the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is efficient and environmentally friendly, providing high yields and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(n-Methylcarbamimidamido)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4-(n-Methylcarbamimidamido)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(n-Methylcarbamimidamido)benzoic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Challenges
- Structural-Activity Relationships (SAR) : Para-substituted amidines show higher bioactivity than meta-substituted analogs (e.g., 3-Methylbenzimidamide hydrochloride in has lower similarity scores).
- Solubility Limitations : Despite hydrochloride salts, bulky substituents (e.g., benzyloxy) necessitate formulation with co-solvents for in vivo use .
- Synthetic Complexity : Introducing imidazole or ether chains (e.g., in ) requires multi-step synthesis, increasing production costs.
Biological Activity
4-(n-Methylcarbamimidamido)benzoic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, synthesizing findings from diverse sources.
Chemical Structure and Properties
The compound 4-(n-Methylcarbamimidamido)benzoic acid hydrochloride is characterized by a benzoic acid core substituted with a methylcarbamimidamido group. Its chemical formula is , and it exists as a hydrochloride salt, which can influence its solubility and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzoic acid, including 4-(n-Methylcarbamimidamido)benzoic acid, possess significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Some benzoic acid derivatives have been linked to inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
The biological effects of 4-(n-Methylcarbamimidamido)benzoic acid hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been reported to inhibit enzymes such as neurolysin and angiotensin-converting enzyme (ACE), which play roles in various physiological processes including blood pressure regulation and peptide degradation .
- Protein Degradation Pathways : It has been suggested that this compound may enhance the activity of the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathways, crucial for maintaining cellular homeostasis .
- Cell Signaling Modulation : The interaction with specific receptors or proteins may alter signaling pathways related to inflammation and cancer progression.
Table 1: Summary of Biological Activities
Detailed Research Findings
A study highlighted the efficacy of benzoic acid derivatives in enhancing proteasomal activity in fibroblast cells. The research indicated that certain derivatives could significantly activate chymotrypsin-like enzymatic activities, suggesting potential therapeutic roles in age-related diseases where proteostasis is compromised .
Another investigation focused on the antimicrobial properties of related compounds. It was found that modifications in the benzoic acid structure could lead to enhanced activity against resistant bacterial strains, indicating potential applications in antibiotic development .
Q & A
Basic: What are the standard synthetic routes for 4-(n-Methylcarbamimidamido)benzoic acid hydrochloride?
Methodological Answer:
The compound is typically synthesized via condensation reactions between benzoic acid derivatives and methylcarbamimidamide precursors. Key steps include:
- Reagent Selection: Use of benzoic acid derivatives (e.g., methyl esters) and methylamine derivatives under controlled pH (acidic or basic conditions) to facilitate carbamimidamide bond formation .
- Reaction Optimization: Temperature (often 60–80°C) and solvent polarity (e.g., DMF or ethanol) are critical for yield improvement. Acidic hydrolysis (HCl) is employed to isolate the hydrochloride salt .
- Purification: Recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- NMR Spectroscopy: and NMR verify substituent positions and carbamimidamide group integrity .
- IR Spectroscopy: Peaks at ~1650–1700 cm confirm carbonyl (C=O) and carbamimidamide (C=N) groups .
- Purity Assessment:
- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities .
Advanced: How can enantiomeric impurities be minimized during synthesis?
Methodological Answer:
- Chiral Resolution: Use chiral stationary phases (e.g., amylose derivatives) in preparative HPLC to separate enantiomers .
- Asymmetric Catalysis: Incorporate chiral catalysts (e.g., BINOL-derived ligands) during carbamimidamide bond formation to favor the desired enantiomer .
- Monitoring: Circular Dichroism (CD) spectroscopy tracks enantiomeric excess (ee) during synthesis .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
- DoE (Design of Experiments): Systematically vary temperature, pH, and solvent ratios to identify optimal conditions .
- Flow Chemistry: Continuous flow reactors enhance mixing and heat transfer, reducing side reactions .
- In Situ Monitoring: Real-time FTIR or Raman spectroscopy detects intermediates, enabling dynamic adjustment of reaction parameters .
Basic: How is the biological activity of this compound assessed?
Methodological Answer:
- Enzyme Assays: Measure inhibition constants () using fluorogenic substrates (e.g., for proteases or kinases) .
- Cell-Based Studies: Dose-response curves in cell lines (e.g., IC determination) assess cytotoxicity or target modulation .
Advanced: How can crystallographic data inconsistencies be resolved for structural validation?
Methodological Answer:
- Software Tools: Use SHELXL for refining high-resolution or twinned data. For ambiguous electron density, SHELXD (dual-space methods) resolves phase problems .
- Validation Metrics: Check R-factors (<5% for high-resolution data) and residual density maps (<0.3 eÅ) to confirm structural accuracy .
Advanced: What protocols are recommended for molecular docking studies?
Methodological Answer:
- Preparation:
- Protein Structure: Use PDB files with resolved hydrogen atoms. Remove water molecules and co-crystallized ligands.
- Ligand Preparation: Generate 3D conformers of the compound using Open Babel or MOE .
- Docking Software: AutoDock Vina or GOLD for flexible ligand docking. Validate with re-docking experiments (RMSD <2 Å) .
Basic: What common chemical reactions involve this compound?
Methodological Answer:
- Hydrolysis: Acidic conditions cleave the carbamimidamide group to yield 4-aminobenzoic acid derivatives .
- Substitution: React with alkyl halides to form N-alkylated derivatives under basic conditions (e.g., KCO/DMF) .
Advanced: How to address contradictory bioactivity data across enantiomers or analogs?
Methodological Answer:
- Comparative Studies: Test enantiomer pairs (e.g., (R)- vs. (S)-forms) in parallel assays to isolate stereospecific effects .
- SAR Analysis: Map substituent effects (e.g., methyl vs. ethyl groups) on activity using molecular dynamics simulations .
Advanced: What computational tools enable high-throughput phasing in crystallography?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
